Chemical properties of 3,3-Diphenyloxolane-2,5-dione for organic synthesis
Chemical properties of 3,3-Diphenyloxolane-2,5-dione for organic synthesis
An In-Depth Technical Guide to the Chemical Properties and Synthetic Applications of 3,3-Diphenyloxolane-2,5-dione
Introduction: Unveiling the Potential of a Versatile Anhydride
3,3-Diphenyloxolane-2,5-dione, more commonly known as diphenylsuccinic anhydride, is a cyclic dicarboxylic anhydride featuring a robust oxolane (tetrahydrofuran) core symmetrically substituted with two phenyl groups at the C3 position. This unique structural arrangement imparts a combination of steric bulk and electronic influence that defines its reactivity and makes it a valuable building block in advanced organic synthesis. As a derivative of succinic anhydride, it serves as a potent electrophile, primarily engaging in ring-opening reactions that are fundamental to the synthesis of polymers, pharmaceuticals, and fine chemicals. This guide provides a comprehensive exploration of its chemical properties, synthesis, and key applications, offering field-proven insights for researchers, scientists, and drug development professionals.
Physicochemical and Spectroscopic Profile
A thorough understanding of a reagent begins with its fundamental properties and spectroscopic signature. This data is crucial for reaction monitoring, quality control, and structural verification of its derivatives.
Core Properties
| Property | Value |
| IUPAC Name | 3,3-Diphenyloxolane-2,5-dione |
| Synonyms | Diphenylsuccinic anhydride |
| Molecular Formula | C₁₆H₁₂O₃ |
| Molecular Weight | 252.27 g/mol |
| Appearance | White to off-white solid/crystalline powder |
| Melting Point | Data not consistently available; requires experimental determination |
| Solubility | Soluble in aprotic organic solvents like THF, DCM, Toluene; reacts with protic solvents |
Spectroscopic Data Summary
The following table outlines the expected spectroscopic data for 3,3-Diphenyloxolane-2,5-dione, based on its chemical structure and data from analogous compounds.[1][2][3]
| Technique | Feature | Expected Chemical Shift / Frequency | Description |
| ¹H NMR | Aromatic Protons | ~ 7.20 - 7.50 ppm | Multiplet, integrating to 10H, corresponding to the two phenyl groups. |
| Methylene Protons | ~ 3.50 - 3.80 ppm | Singlet, integrating to 2H, for the CH₂ group in the oxolane ring. | |
| ¹³C NMR | Carbonyl (C=O) | ~ 170 - 175 ppm | Two signals expected for the non-equivalent carbonyl carbons. |
| Quaternary Carbon (C-Ph₂) | ~ 60 - 65 ppm | The sp³ carbon atom bonded to the two phenyl groups. | |
| Aromatic Carbons | ~ 125 - 140 ppm | Multiple signals corresponding to the carbons of the phenyl rings. | |
| Methylene Carbon (CH₂) | ~ 40 - 45 ppm | The sp³ carbon of the CH₂ group. | |
| FT-IR (KBr) | C=O Stretch (Anhydride) | ~ 1860 cm⁻¹ and ~ 1780 cm⁻¹ | Two characteristic strong absorption bands for the symmetric and asymmetric stretching of the anhydride carbonyls.[4] |
| C-O-C Stretch | ~ 1200 - 1300 cm⁻¹ | Stretching vibration for the ether linkage within the anhydride ring. | |
| Mass Spec (HRMS) | Molecular Ion [M]⁺ | m/z 252.0786 | Calculated for C₁₆H₁₂O₃ |
Synthesis of 3,3-Diphenyloxolane-2,5-dione
The most direct and common method for synthesizing cyclic anhydrides is the dehydration of the corresponding dicarboxylic acid. For 3,3-Diphenyloxolane-2,5-dione, this involves the cyclization of diphenylsuccinic acid using a dehydrating agent such as acetyl chloride or acetic anhydride.[5][6]
Experimental Protocol: Synthesis via Dehydration
This protocol describes a standard laboratory procedure for the preparation of the title compound from diphenylsuccinic acid.
-
Reaction Setup : To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add diphenylsuccinic acid (1.0 eq).
-
Reagent Addition : Add an excess of a suitable solvent such as toluene, followed by the addition of a dehydrating agent like acetyl chloride (approx. 2.0 eq).[6]
-
Heating : Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by TLC or by observing the cessation of HCl gas evolution (if using acetyl chloride).
-
Workup : After cooling the mixture to room temperature, the solvent and excess reagent are removed under reduced pressure using a rotary evaporator.
-
Purification : The resulting crude residue is then purified by recrystallization from a suitable solvent system (e.g., ether or toluene/hexane) to yield pure 3,3-Diphenyloxolane-2,5-dione as a white solid.[6]
Core Reactivity: A Hub for Nucleophilic Acyl Substitution
The chemistry of 3,3-Diphenyloxolane-2,5-dione is dominated by the electrophilicity of its two carbonyl carbons. The anhydride linkage creates a strained five-membered ring, which is susceptible to nucleophilic attack, leading to ring-opening. The general mechanism involves the attack of a nucleophile on one of the carbonyl carbons, forming a tetrahedral intermediate, which then collapses to break the C-O acyl bond, using the carboxylate as an excellent leaving group.[7][8]
Key Ring-Opening Reactions
-
Hydrolysis : In the presence of water, the anhydride readily hydrolyzes to regenerate the parent dicarboxylic acid, diphenylsuccinic acid. This reaction is often uncatalyzed but can be accelerated by acid or base.[7][9]
-
Alcoholysis : Reaction with an alcohol (ROH) yields a mono-ester of diphenylsuccinic acid. This is a highly valuable transformation for installing the diphenylsuccinate moiety into more complex molecules, providing a carboxylic acid handle for further functionalization.[7][9]
-
Aminolysis : Amines (RNH₂) react rapidly with the anhydride to form the corresponding amic acid (an amide-acid). This reaction is the cornerstone of polyimide synthesis, where a diamine and a dianhydride are polymerized to form a polyamic acid, which is then thermally cyclized.[5]
Applications in Advanced Synthesis
The predictable and efficient reactivity of 3,3-Diphenyloxolane-2,5-dione makes it a strategic component in several areas of chemical science.
Polymer Chemistry
The ability to react with dinucleophiles makes it a key monomer in step-growth polymerization. For instance, reaction with diamines can produce polyimides, which are known for their exceptional thermal stability.[5] The bulky phenyl groups can influence the final properties of the polymer, such as solubility and glass transition temperature.
Drug Development and Medicinal Chemistry
The succinimide core (pyrrolidine-2,5-dione) is a recognized pharmacophore present in several anticonvulsant drugs.[10][11] 3,3-Diphenyloxolane-2,5-dione serves as a precursor to 3,3-diphenylsuccinimide derivatives. By reacting the anhydride with various amines, a library of amic acids can be generated, which can then be cyclized to form a diverse range of N-substituted 3,3-diphenylsuccinimides for biological screening.
Experimental Protocol: Mono-ester Synthesis via Alcoholysis
This protocol details the ring-opening of the anhydride with benzyl alcohol as a representative example.
-
Reaction Setup : Dissolve 3,3-Diphenyloxolane-2,5-dione (1.0 eq) in a dry, aprotic solvent like dichloromethane (DCM) or THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Nucleophile Addition : Add benzyl alcohol (1.0-1.1 eq) to the solution. A catalytic amount of a base such as pyridine or DMAP can be added to accelerate the reaction.
-
Reaction Monitoring : Stir the reaction at room temperature. The progress can be monitored by TLC, observing the consumption of the starting anhydride. The reaction is typically complete within a few hours.
-
Workup : Upon completion, the reaction mixture is diluted with ethyl acetate and washed sequentially with dilute HCl (to remove the base catalyst) and brine.
-
Purification : The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The crude product, a mono-ester carboxylic acid, can be purified by column chromatography or recrystallization.
Sources
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. US5326887A - Process for the preparation of 1,4-dioxane-2,5-diones - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. prepchem.com [prepchem.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Succinic anhydride - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
- 11. Mechanochemical synthesis and anticonvulsant activity of 3-aminopyrrolidine-2,5-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

δ 3.50 (s, 2H)[
δ 2.98 (s, 4H)N/AThe parent anhydride provides a baseline. The introduction of two phenyl groups at the 3-position is a major structural change that will deshield the remaining methylene protons.Phenylsuccinic Anhydride
Complex multipletComplex multipletThis compound demonstrates the deshielding effect of a single phenyl group on the anhydride ring protons. The presence of two phenyl groups in our target molecule will amplify this effect.[